N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide (HE46) is a bioactive propanamide derivative identified in Streptomyces isolates from ant-associated symbionts. It features a cyclohexenylethyl chain linked to a propanamide backbone and a 1,3-thiazol-4-yl moiety substituted with a phenylcarbamoyl group (Figure 1). Its structural complexity, particularly the presence of the thiazole ring and carbamoyl substituents, aligns with known pharmacophores for enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c26-19(22-14-13-16-7-3-1-4-8-16)12-11-18-15-28-21(24-18)25-20(27)23-17-9-5-2-6-10-17/h2,5-7,9-10,15H,1,3-4,8,11-14H2,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIULUNCORFTMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the synthesis, biological activity, and potential therapeutic implications of this compound based on diverse scientific literature.
The synthesis of this compound typically involves several steps, including the reaction of cyclohexene derivatives with thiazole-based compounds. The chemical structure can be represented as follows:
This compound features a cyclohexene moiety and a thiazole derivative, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study evaluating the cytotoxic effects of thiazole derivatives on human cancer cell lines, compounds showed IC50 values ranging from 5 to 20 µM, indicating potent activity against breast and colon cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their activity against various bacterial strains and fungi.
Research Findings:
A recent investigation into the antimicrobial efficacy of thiazole-containing compounds revealed that they exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.5 to 16 µg/mL .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Binding: It may interact with cellular receptors that mediate apoptosis or cell proliferation signals.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound could induce oxidative stress in target cells, leading to cell death.
Data Summary
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
HE46 belongs to a broader class of propanamide derivatives with 1,3-thiazole or related heterocyclic substituents. Below is a comparative analysis of its structural analogs, synthesis pathways, and biological activities based on available evidence.
Structural Analogs with Thiazole Moieties
Discussion of Key Structural Variations and Implications
- Cyclohexenylethyl vs.
- Carbamoyl vs. Sulfonamide Linkages : Carbamoyl groups (HE46) favor hydrogen bonding, while sulfonamides () offer stronger acidity for enzyme active-site interactions .
- Thiazole Substitutions : Fluorophenyl () or pyrazole-thiazole hybrids () introduce steric and electronic effects critical for target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
